BL-918 is a potent activator of UNC-51-like kinase 1 (ULK1). BL-918 induces cytoprotective autophagy for Parkinson's disease treatment. BL-918 induced autophagy via the ULK complex in SH-SY5Y cells. Intriguingly, this activator displayed a cytoprotective effect on MPP+-treated SH-SY5Y cells, as well as protected against MPTP-induced motor dysfunction and loss of dopaminergic neurons by targeting ULK1-modulated autophagy in mouse models of PD. Together, these results demonstrate the therapeutic potential to target ULK1, and BL-918 may serve as a candidate drug for future PD treatment.
BL-918
CAS No.: 2101517-69-3
Cat. No.: VC0521531
Molecular Formula: C23H15F8N3OS
Molecular Weight: 533.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2101517-69-3 |
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Molecular Formula | C23H15F8N3OS |
Molecular Weight | 533.4 g/mol |
IUPAC Name | (2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide |
Standard InChI | InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1 |
Standard InChI Key | BDBWQANRZRCMMD-LJQANCHMSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES | C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
BL-918 represents a significant advancement in small molecule therapeutics targeting neurodegenerative diseases. This compound possesses several distinctive chemical and physical properties that contribute to its biological activity.
Basic Chemical Information
BL-918 is identified by CAS number 2101517-69-3 and possesses the molecular formula C₂₃H₁₅F₈N₃OS . The compound has a molecular weight of 533.44 Da, which is considered suitable for penetrating the blood-brain barrier . BL-918 is also sometimes referred to as "compound 33i" in scientific literature .
Physical and Chemical Properties
BL-918 demonstrates specific solubility characteristics that are important for both laboratory research and potential pharmaceutical applications. The compound's structural features contribute to its biological activity.
Table 1: Physical and Chemical Properties of BL-918
Property | Description |
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Molecular Weight | 533.44 Da |
CAS Number | 2101517-69-3 |
Molecular Formula | C₂₃H₁₅F₈N₃OS |
SMILES Notation | O=C(NC1=CC=C(F)C=C1F)C@HC3=CC=CC=C3 |
Solubility in DMSO (25°C) | 100 mg/mL (187.46 mM) |
Solubility in Ethanol (25°C) | 100 mg/mL (187.46 mM) |
Solubility in Water | Insoluble |
The compound's excellent solubility in organic solvents like DMSO and ethanol facilitates its use in laboratory experiments, while its low water solubility presents challenges that must be addressed in formulation development .
Pharmacological Profile and Mechanism of Action
BL-918 exhibits a complex pharmacological profile that centers on its ability to modulate autophagy pathways, particularly through ULK1 activation and subsequent effects on mitochondrial quality control mechanisms.
ULK1 Activation
BL-918 is a potent and selective activator of UNC-51-like kinase 1 (ULK1) with an EC₅₀ of 24.14 nM and a K<sub>d</sub> of 0.719 μM . ULK1 is a serine/threonine kinase that plays a critical role in initiating autophagy, a cellular process responsible for eliminating damaged cellular components, including protein aggregates and dysfunctional mitochondria . By directly activating ULK1, BL-918 enhances the autophagic flux, leading to increased clearance of toxic protein aggregates that contribute to neurodegenerative pathology .
PINK1/Parkin Pathway Activation
Recent research has revealed that BL-918 also activates the PINK1/Parkin signaling pathway, which is specifically involved in mitophagy—the selective autophagic degradation of damaged mitochondria . This mechanism involves:
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Triggering PINK1 (PTEN-induced kinase 1) accumulation on the outer membrane of damaged mitochondria
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Facilitating Parkin translocation to mitochondria
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Initiating the ubiquitination of mitochondrial proteins
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Promoting the recognition and clearance of these damaged mitochondria by autophagic machinery
Experiments have demonstrated that BL-918 induces mitochondrial depolarization, affecting mitochondrial membrane potential and the mitochondrial permeability transition pore, which are crucial steps in activating the PINK1/Parkin pathway .
Table 2: Pharmacological Parameters of BL-918
Parameter | Value | Reference |
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ULK1 Activation EC₅₀ | 24.14 nM | |
ULK1 Binding K<sub>d</sub> | 0.719 μM | |
Effective Concentration in hSOD G93A-NSC34 cells | 5-10 μM | |
Effective Dose in SOD G93A mice | 40-80 mg/kg, b.i.d., i.g. |
Therapeutic Applications in Neurodegenerative Diseases
BL-918 has been investigated for its therapeutic potential in several neurodegenerative conditions, with promising results in preclinical models.
Parkinson's Disease
BL-918 was initially identified and developed as a potential treatment for Parkinson's disease (PD) . In MPTP-induced PD mouse models, BL-918 demonstrated significant neuroprotective effects that were dependent on PINK1 . The compound mitigated the loss of tyrosine hydroxylase (TH)-positive and dopamine transporter (DAT)-positive neurons in the substantia nigra and partially rescued the reduction in fiber density of TH-positive neurons in the striatum .
The therapeutic effects of BL-918 in PD models appear to be mediated by:
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Enhanced clearance of damaged mitochondria through PINK1/Parkin-mediated mitophagy
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Reduction of oxidative stress resulting from accumulation of dysfunctional mitochondria
Amyotrophic Lateral Sclerosis
Following success in PD models, researchers expanded investigations to amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease associated with toxic SOD1 aggregates in cases with SOD1 mutations .
In cellular models (hSOD G93A-NSC34 cells), BL-918 treatment at concentrations of 5 and 10 μM dose-dependently induced ULK1-dependent autophagy and eliminated toxic SOD1 aggregates . More impressively, in SOD G93A transgenic mice (an ALS model), administration of BL-918 (40 or 80 mg/kg, twice daily, intragastrically) produced significant therapeutic benefits:
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Prolonged lifespan
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Improved motor function
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Enhanced clearance of SOD1 aggregates in the spinal cord and cerebral cortex through induction of autophagy
Table 3: Therapeutic Effects of BL-918 in Disease Models
Subarachnoid Hemorrhage
More recent research has explored BL-918's potential in alleviating oxidative stress following subarachnoid hemorrhage (SAH) . In a rat SAH model established using endovascular perforation, BL-918 administration provided neuroprotective effects by promoting mitophagy through the ULK1/PINK1/Parkin pathway . This finding expands the potential therapeutic applications of BL-918 beyond classic neurodegenerative diseases to acute neurological conditions characterized by oxidative stress.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of BL-918 is crucial for assessing its potential as a therapeutic agent. Pharmacokinetic studies conducted in rats have provided valuable insights into the compound's distribution and metabolism.
Distribution to Central Nervous System
A key finding from pharmacokinetic studies is that BL-918 and two of its metabolites (designated M8 and M10) were detected in both the spinal cord and brain tissue following administration . This confirms the compound's ability to cross the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders.
Administration Routes and Blood Concentrations
Studies comparing different administration routes found that following both intragastric and intravenous administration, BL-918 reached higher blood concentrations compared to its metabolites M8 and M10 . In specific experiments, male rats were treated with BL-918 (50 mg/kg) twice at 12-hour intervals, with plasma samples collected at multiple time points (0.5, 1, 2, 4, 6, 7, 8, 10, 12, 24, and 36 hours) for analysis .
Current Research Status and Future Perspectives
BL-918 represents a promising therapeutic approach for treating various neurodegenerative diseases by targeting fundamental cellular processes involved in protein aggregate clearance and mitochondrial quality control.
Advantages Over Other Compounds
Compared to other compounds that activate the PINK1/Parkin pathway, such as sorafenib, BL-918 appears to have a favorable safety profile. While BL-918 does decrease mitochondrial membrane potential (a characteristic that often raises concerns about cytotoxicity), research suggests it exerts therapeutic effects in neurodegenerative disease models without significant toxicity .
Future Research Directions
Several promising avenues for future research on BL-918 include:
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Clinical translation studies to move from preclinical models to human applications
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Optimization of formulations to address water solubility limitations
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Expanded investigation of therapeutic potential in other conditions characterized by defective autophagy and mitochondrial dysfunction
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Elucidation of additional molecular targets and signaling pathways affected by BL-918
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Development of more selective and potent derivatives based on the BL-918 scaffold
The compound's demonstrated efficacy in multiple disease models suggests it may represent a broad therapeutic approach for conditions sharing common pathological mechanisms related to defective protein clearance and mitochondrial dysfunction.
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